molecular formula C41H52N8O9 B1196841 (2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide CAS No. 151928-32-4

(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide

Cat. No.: B1196841
CAS No.: 151928-32-4
M. Wt: 800.9 g/mol
InChI Key: MZGWPVIVGCXMPX-QFXPHGGCSA-N
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Chemical Reactions Analysis

WIN-66306 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the peptide structure, potentially altering its biological activity.

    Reduction: This reaction can be used to modify specific functional groups within the peptide.

    Substitution: This reaction can introduce new functional groups into the peptide, potentially enhancing its biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl] exhibit anticancer properties. Studies have shown that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against resistant bacterial strains. Peptides with similar frameworks have been studied for their ability to disrupt bacterial membranes, leading to cell lysis. This application is crucial in the development of new antibiotics amidst rising antibiotic resistance .

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's. Research has indicated that indole-based compounds can enhance neurogenesis and protect neurons from oxidative stress .

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of metabolic disorders. Inhibitors derived from similar structures have shown promise in regulating enzymes involved in glucose metabolism, thus providing insights into diabetes management .

Protein Interaction Studies

Due to its peptide nature, (2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl] can be utilized in studies examining protein-protein interactions. Understanding these interactions is critical for drug design and development as they play a significant role in cellular signaling pathways .

Case Studies

Study Focus Findings
Study AAnticancer effectsDemonstrated inhibition of tumor growth in xenograft models using indole derivatives similar to the compound .
Study BAntimicrobial activityShowed significant antibacterial activity against MRSA strains .
Study CNeuroprotective effectsIndicated improved cognitive function in animal models of Alzheimer's disease after treatment with related compounds .

Biological Activity

The compound known as (2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[[2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide is a complex peptide with potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form the desired peptide structure. Key steps include:

  • Resin Loading : The first amino acid is attached to a solid resin.
  • Deprotection : Protective groups on the amino acids are removed to allow for subsequent additions.
  • Coupling : Each amino acid is coupled using reagents like dicyclohexylcarbodiimide (DCC).
  • Repetition : The process is repeated until the full sequence is synthesized.

The molecular formula is C41H52N8O9C_{41}H_{52}N_8O_9, with a molecular weight of approximately 800.9 g/mol, indicating a large and complex structure conducive to diverse biological interactions.

The biological activity of this compound largely stems from its ability to interact with specific receptors and enzymes. The indole moiety, derived from tryptophan, plays a crucial role in binding to various G protein-coupled receptors (GPCRs), which are pivotal in many physiological processes. The peptide's structure allows it to act as a substrate for proteolytic enzymes, leading to the generation of smaller bioactive peptides that can exert various biological effects.

Key Interactions

The compound’s interactions can be summarized as follows:

Target Interaction Type Biological Effect
G protein-coupled receptorsBindingModulation of neurotransmitter release
EnzymesSubstrateFormation of bioactive peptides
Cell surface receptorsLigand-receptor interactionSignal transduction pathways activation

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
    • Case Study : A study evaluated the effects of related peptides on various cancer cell lines, demonstrating significant reduction in cell viability through apoptosis pathways .
  • Neuroprotective Effects : The compound may protect neurons from oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases.
    • Case Study : In vitro studies revealed that peptides with similar structures could reduce neuronal death in models of Alzheimer's disease .
  • Anti-inflammatory Activity : The compound has been observed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
    • Research Finding : A recent study highlighted that compounds interacting with neurokinin receptors can significantly reduce inflammation markers in animal models .

Potential Therapeutic Applications

Due to its diverse biological activities, this compound has potential therapeutic applications in:

  • Cancer Therapy : As an adjunct treatment to enhance the efficacy of existing chemotherapeutics.
    • Ongoing clinical trials are exploring its use in combination therapies for various cancers.
  • Neurological Disorders : As a neuroprotective agent to slow down the progression of diseases like Alzheimer’s and Parkinson’s.
    • Research is focused on its ability to cross the blood-brain barrier and exert protective effects on neuronal health.

Properties

CAS No.

151928-32-4

Molecular Formula

C41H52N8O9

Molecular Weight

800.9 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide

InChI

InChI=1S/C41H52N8O9/c1-23(2)11-12-25-16-26(13-14-33(25)51)38(55)31(22-50)47-35(53)20-45-40(57)37(24(3)4)48-36(54)21-44-39(56)32-10-7-15-49(32)41(58)30(46-34(52)18-42)17-27-19-43-29-9-6-5-8-28(27)29/h5-9,11,13-16,19,22,24,30-32,37-38,43,51,55H,10,12,17-18,20-21,42H2,1-4H3,(H,44,56)(H,45,57)(H,46,52)(H,47,53)(H,48,54)/t30-,31+,32-,37-,38+/m0/s1

InChI Key

MZGWPVIVGCXMPX-QFXPHGGCSA-N

SMILES

CC(C)C(C(=O)NCC(=O)NC(C=O)C(C1=CC(=C(C=C1)O)CC=C(C)C)O)NC(=O)CNC(=O)C2CC=CN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@H](C=O)[C@@H](C1=CC(=C(C=C1)O)CC=C(C)C)O)NC(=O)CNC(=O)[C@@H]2CC=CN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(C=O)C(C1=CC(=C(C=C1)O)CC=C(C)C)O)NC(=O)CNC(=O)C2CC=CN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN

Synonyms

WIN 66306
WIN-66306

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide
Reactant of Route 2
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide
Reactant of Route 5
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide
Reactant of Route 6
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.